abyssinoflavanone VI

説明

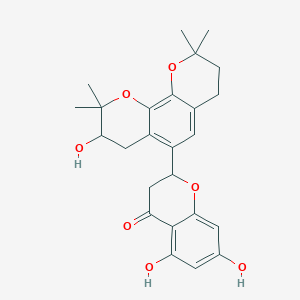

Abyssinoflavanone VI is a flavanone derived from Erythrina abyssinica (Leguminosae), characterized by a 5,7-dihydroxy substitution pattern and a dimethylpyran (DMP) ring fused to the flavanone backbone . Its structural uniqueness lies in the hydroxyl groups at positions 5 and 7, which enable hydrogen bonding with biological targets, and a π-π stacking interaction via its aromatic rings .

特性

分子式 |

C25H28O7 |

|---|---|

分子量 |

440.5 g/mol |

IUPAC名 |

5,7-dihydroxy-2-(3-hydroxy-2,2,9,9-tetramethyl-3,4,7,8-tetrahydropyrano[3,2-h]chromen-5-yl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O7/c1-24(2)6-5-12-7-14(15-10-20(29)25(3,4)32-23(15)22(12)31-24)18-11-17(28)21-16(27)8-13(26)9-19(21)30-18/h7-9,18,20,26-27,29H,5-6,10-11H2,1-4H3 |

InChIキー |

ZAGCAZVMJBNNSU-UHFFFAOYSA-N |

正規SMILES |

CC1(CCC2=CC(=C3CC(C(OC3=C2O1)(C)C)O)C4CC(=O)C5=C(C=C(C=C5O4)O)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Abyssinoflavanone VI involves several steps, starting from basic flavonoid structures. The key steps include prenylation, which introduces the prenyl group into the flavonoid core. This process typically involves the use of prenyl bromide and a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms, are being explored to produce this compound more efficiently .

化学反応の分析

反応の種類: アビシニオフラバノンVIは、次のような様々な化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて行うことができます。

還元: 還元反応は、通常、水素化ホウ素ナトリウムなどの試薬を用いて行われます。

一般的な試薬と条件:

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

主な生成物: これらの反応から生成される主な生成物には、様々な水酸化、還元、または置換誘導体のアビシニオフラバノンVIが含まれており、これらは異なる生物活性を持つ可能性があります .

4. 科学研究への応用

科学的研究の応用

作用機序

アビシニオフラバノンVIの作用機序には、いくつかの分子標的と経路が関与しています。

抗酸化活性: 水素原子または電子を供与することで、フリーラジカルを捕捉し、酸化ストレスを抑制します.

抗癌活性: PI3K/AKT経路などのシグナル伝達経路を調節することで、癌細胞のアポトーシスを誘導します.

抗菌活性: 微生物の細胞膜を破壊し、必須タンパク質の合成を阻害します.

類似の化合物:

アビシニオフラバノンVII: 類似の生物活性を持つ別のプレニル化フラバノン.

ケンフェロール: 抗酸化作用と抗癌作用で知られるフラボノール.

ケルセチン: 強力な抗酸化作用と抗炎症作用を持つフラボノール.

独自性: アビシニオフラバノンVIは、その独特のプレニル化パターンによってユニークです。このパターンは、他のフラボノイドと比較して、その親油性と生物活性を高めます . この構造的特徴により、細胞膜や分子標的により効果的に相互作用することができます .

結論として、アビシニオフラバノンVIは、その多様な生物活性と様々な分野における潜在的な応用から、注目すべき化合物です。その合成、反応性、作用機序に関する継続的な研究は、治療薬としての潜在能力をさらに解明するでしょう。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Key Substituents

Abyssinoflavanone VI belongs to the C-prenylated flavonoid class. Its structural analogs include Sanggenol O, Kanzonol E, and other abyssinoflavanones (IV, V, VII). A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids

Functional Divergence Driven by Structural Variations

Hydroxyl Group Positioning: The 5-OH group in this compound and Sanggenol O enables hydrogen bonding with Arg298 in SARS-CoV-2 Mpro, a critical interaction absent in Kanzonol E . The 7-OH group in this compound forms three hydrogen bonds (Met6, Ser113, Gln127), enhancing its binding affinity compared to Sanggenol O and Kanzonol E, which form fewer interactions .

Prenylation and Ring Modifications: The DMP ring in this compound contributes to its π-π stacking with Phe8, a feature shared with Sanggenol O but absent in non-prenylated flavonoids like genistein . Derivatives like 2',3'-dihydroxylupinifolin and derriflavanone exhibit cytotoxicity due to isoprenyl or oxetane substituents, which are absent in this compound .

Antimicrobial Specificity: this compound shows activity against S. aureus and P. coli or Salmonella spp., unlike erylatissin flavonoids from Erythrina latissima, which broadly target Gram-positive and Gram-negative bacteria . Abyssinoflavanone VII, found in propolis, shares bactericidal effects against S.

Research Implications and Gaps

- Antiviral Potential: this compound’s dual interactions (π-π stacking and hydrogen bonding) position it as a promising scaffold for anti-SARS-CoV-2 drug design .

- Structure-Activity Relationships (SAR): The absence of cytotoxicity data for this compound limits its therapeutic evaluation compared to cytotoxic analogs like 2',3'-dihydroxylupinifolin .

- Synthetic Accessibility : Derivatives with modified prenylation (e.g., oxetane rings) could enhance bioactivity but require further exploration .

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating abyssinoflavanone VI from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, UV-Vis) and chromatographic retention indices. Ensure reproducibility by cross-referencing spectral data with published libraries and adhering to protocols outlined in phytochemical isolation studies .

Q. How can researchers establish the structural elucidation of this compound using spectroscopic data?

- Methodological Answer : Combine 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-proton correlations and confirm the flavanone backbone. Mass spectrometry (HRMS) confirms molecular weight. Compare results with structurally similar flavanones (e.g., naringenin derivatives) to resolve ambiguities in stereochemistry or substituent positioning .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidants). Ensure assays are conducted at physiologically relevant concentrations (1–100 µM) and validate results with dose-response curves. Replicate experiments across multiple cell lines to assess specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological efficacy (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?

- Methodological Answer : Conduct systematic reviews of existing studies to identify variables such as cell type, concentration, or incubation time. Perform comparative dose-response experiments under standardized conditions. Use transcriptomic or proteomic profiling to map signaling pathways and identify context-dependent mechanisms .

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates (e.g., chalcone precursors). Test catalytic systems (e.g., Lewis acids for cyclization) and solvent polarity effects. Use design-of-experiment (DoE) frameworks to optimize reaction parameters (temperature, pH) and characterize intermediates via TLC/MS .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to simulate binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate predictions with molecular dynamics simulations (GROMACS) to assess stability. Cross-reference results with mutagenesis studies to confirm critical binding residues .

Q. What experimental designs address the limited bioavailability of this compound in preclinical studies?

- Methodological Answer : Develop nanoformulations (liposomes, polymeric nanoparticles) to enhance solubility. Use pharmacokinetic studies (LC-MS/MS for plasma concentration) to assess absorption and half-life. Compare oral vs. intravenous administration in animal models to identify metabolic bottlenecks .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-dependent effects of this compound in heterogeneous datasets?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response) to calculate EC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare groups. Address heterogeneity by stratifying data based on variables like cell viability thresholds or assay methodologies .

Q. What frameworks validate the ecological relevance of this compound’s bioactivity in field studies?

- Methodological Answer : Design field trials with controlled variables (soil pH, light exposure) to replicate natural conditions. Use metabolomic profiling to compare compound levels in wild vs. cultivated sources. Corrogate findings with ecological niche modeling to assess environmental drivers of biosynthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。